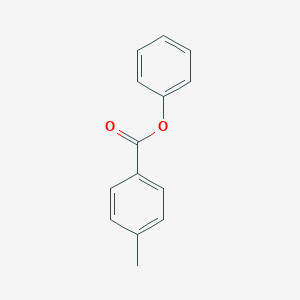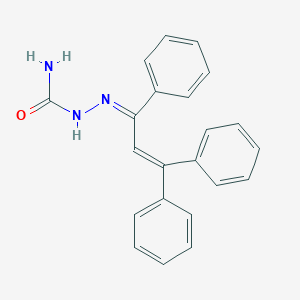
beta,beta-Diphenylacrylophenone semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta,beta-Diphenylacrylophenone semicarbazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Dibenzalacetone semicarbazone and has the molecular formula C17H18N4O. It is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Wirkmechanismus
The mechanism of action of beta,beta-Diphenylacrylophenone semicarbazone is not fully understood. However, it is believed to exert its antimicrobial and antitumor activities by interfering with the synthesis of nucleic acids and proteins. It has been reported to inhibit the activity of DNA gyrase, an enzyme that is essential for bacterial DNA replication. In addition, beta,beta-Diphenylacrylophenone semicarbazone has been found to induce apoptosis in cancer cells by activating caspase-3, a key enzyme involved in programmed cell death.
Biochemische Und Physiologische Effekte
Beta,beta-Diphenylacrylophenone semicarbazone has been found to have several biochemical and physiological effects. It has been reported to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. In addition, beta,beta-Diphenylacrylophenone semicarbazone has been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of the extracellular matrix. This inhibition of MMP activity may have potential applications in the treatment of various diseases, including cancer and arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of beta,beta-Diphenylacrylophenone semicarbazone is its ease of synthesis. The synthesis method is simple, efficient, and yields a high purity product. In addition, beta,beta-Diphenylacrylophenone semicarbazone has been found to exhibit significant antimicrobial and antitumor activities, making it a potential candidate for the development of new drugs. However, one of the limitations of beta,beta-Diphenylacrylophenone semicarbazone is its insolubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on beta,beta-Diphenylacrylophenone semicarbazone. One of the potential directions is to investigate its potential applications in the treatment of various diseases, including cancer and arthritis. Further studies are needed to understand the mechanism of action of beta,beta-Diphenylacrylophenone semicarbazone and its effects on different cell types. In addition, future research may focus on the development of new synthesis methods for beta,beta-Diphenylacrylophenone semicarbazone, which may improve its solubility and increase its potential applications.
Synthesemethoden
Beta,beta-Diphenylacrylophenone semicarbazone can be synthesized by the reaction of dibenzalacetone and semicarbazide hydrochloride in the presence of sodium acetate. The reaction takes place in ethanol at room temperature, and the product is obtained by filtration and recrystallization. This synthesis method is simple, efficient, and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
Beta,beta-Diphenylacrylophenone semicarbazone has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant antimicrobial, antifungal, and antitumor activities. Beta,beta-Diphenylacrylophenone semicarbazone has been reported to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. In addition, it has also shown promising results in inhibiting the growth of cancer cells in vitro.
Eigenschaften
CAS-Nummer |
16983-75-8 |
|---|---|
Produktname |
beta,beta-Diphenylacrylophenone semicarbazone |
Molekularformel |
C22H19N3O |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
[(E)-1,3,3-triphenylprop-2-enylideneamino]urea |
InChI |
InChI=1S/C22H19N3O/c23-22(26)25-24-21(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)18-12-6-2-7-13-18/h1-16H,(H3,23,25,26)/b24-21+ |
InChI-Schlüssel |
LIJVYFWZRRXJMB-DARPEHSRSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=C/C(=N\NC(=O)N)/C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)C(=CC(=NNC(=O)N)C2=CC=CC=C2)C3=CC=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC(=NNC(=O)N)C2=CC=CC=C2)C3=CC=CC=C3 |
Synonyme |
β,β-Diphenylacrylophenone semicarbazone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



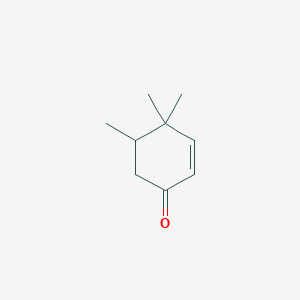

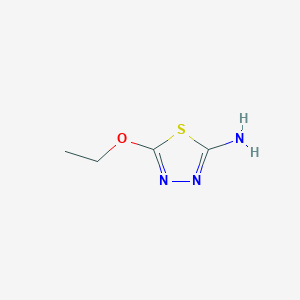
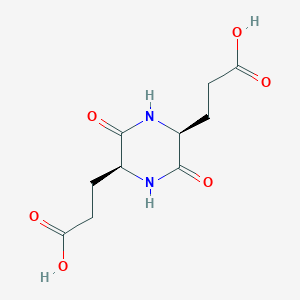

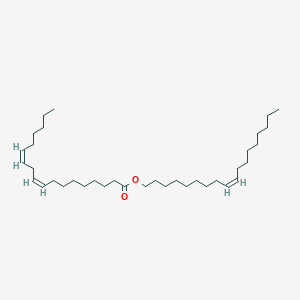
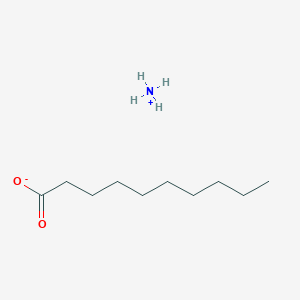
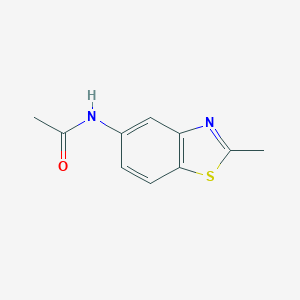



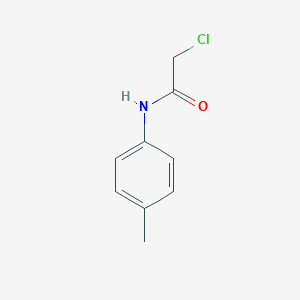
![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
